1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate typically involves the reaction of 1-ethyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tetrahydropyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in various substitution reactions . The tetrahydropyridine ring can interact with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate can be compared with other tetrahydropyridine derivatives such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate: Similar in structure but with an acetyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C8H12F3NO3S |
---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
(1-ethyl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H12F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h3H,2,4-6H2,1H3 |
InChI Key |
INPRFYINZRGWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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